1-{4-[4-(diethylamino)phenyl]-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone
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Overview
Description
1-{4-[4-(DIETHYLAMINO)PHENYL]-1-PHENYL-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a diethylamino group, a phenyl group, and a thiophene ring
Preparation Methods
The synthesis of 1-{4-[4-(DIETHYLAMINO)PHENYL]-1-PHENYL-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include diethylamine, phenylhydrazine, and thiophene derivatives. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-{4-[4-(DIETHYLAMINO)PHENYL]-1-PHENYL-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.
Scientific Research Applications
1-{4-[4-(DIETHYLAMINO)PHENYL]-1-PHENYL-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-{4-[4-(DIETHYLAMINO)PHENYL]-1-PHENYL-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-{4-[4-(DIETHYLAMINO)PHENYL]-1-PHENYL-5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE can be compared with similar compounds such as:
1-(4-(Dimethylamino)phenyl)propan-1-one: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group.
1-[4-(Dimethylamino)phenyl]ethanone: Another similar compound with a dimethylamino group and a simpler structure.
4-(Diethylamino)benzaldehyde: This compound contains a diethylamino group and a benzaldehyde moiety, making it structurally related.
Properties
Molecular Formula |
C24H26N4OS |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-[4-[4-(diethylamino)phenyl]-2-phenyl-3-thiophen-2-yl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C24H26N4OS/c1-4-26(5-2)19-13-15-20(16-14-19)27-23(18(3)29)25-28(21-10-7-6-8-11-21)24(27)22-12-9-17-30-22/h6-17,24H,4-5H2,1-3H3 |
InChI Key |
GDWFDWSGXBBQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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